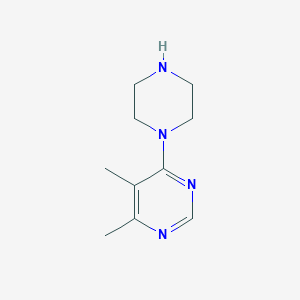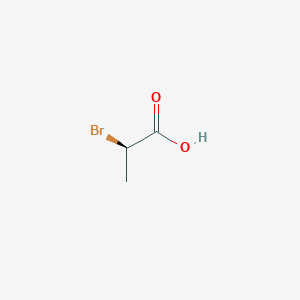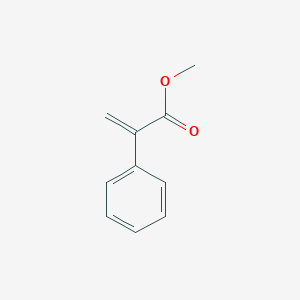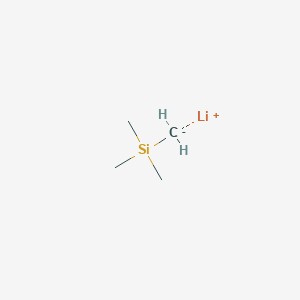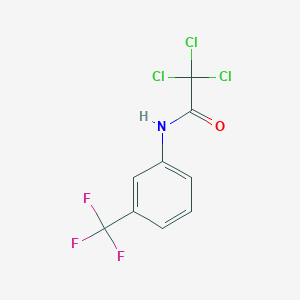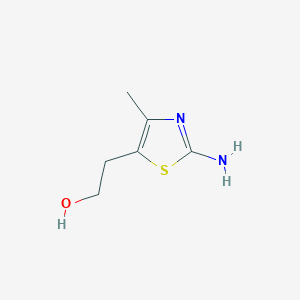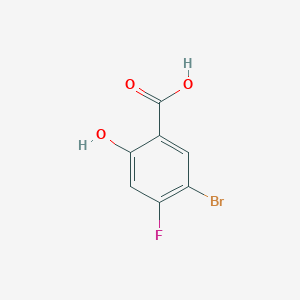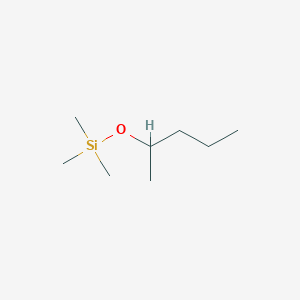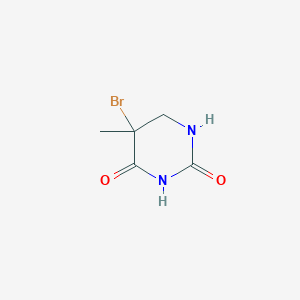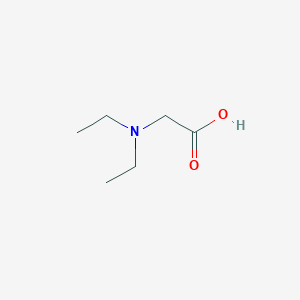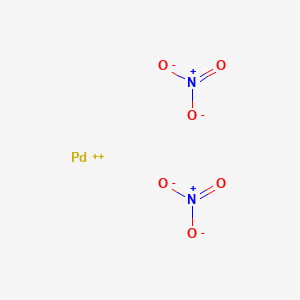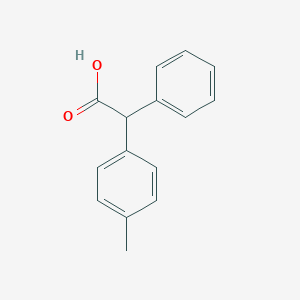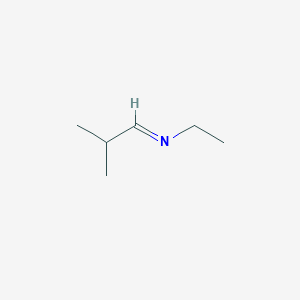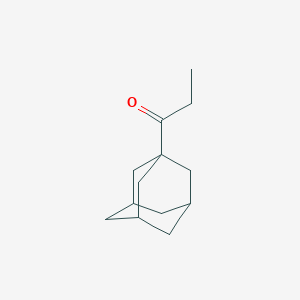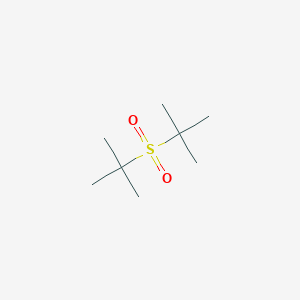
tert-Butyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl sulfone is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 136°C. Tert-Butyl sulfone is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Tert-Butyl sulfone is used in a variety of scientific research applications. It is commonly used in organic synthesis as a solvent and reagent. It is also used in the pharmaceutical industry as a building block for the synthesis of various drugs. Additionally, tert-Butyl sulfone is used in agrochemicals as a pesticide and herbicide.
Mécanisme D'action
The mechanism of action of tert-Butyl sulfone is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive oxygen species can then interact with cellular components and cause damage.
Effets Biochimiques Et Physiologiques
Tert-Butyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, tert-Butyl sulfone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl sulfone in lab experiments is its ability to act as a solvent and reagent in organic synthesis. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying cellular damage and inflammation. However, one limitation of using tert-Butyl sulfone in lab experiments is its potential to form reactive oxygen species, which can cause cellular damage.
Orientations Futures
There are several future directions for research on tert-Butyl sulfone. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and its potential to cause cellular damage. Finally, research could be done to develop new synthesis methods for tert-Butyl sulfone that are more efficient and environmentally friendly.
Conclusion
In conclusion, tert-Butyl sulfone is a versatile chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action is not well understood, but it is believed to act as an oxidizing agent. Tert-Butyl sulfone has been shown to have antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular damage and inflammation. However, its potential to form reactive oxygen species can cause cellular damage, which is a limitation for its use in lab experiments. Finally, there are several future directions for research on tert-Butyl sulfone, including its potential as a therapeutic agent for the treatment of inflammatory diseases and the development of new synthesis methods.
Méthodes De Synthèse
Tert-Butyl sulfone can be synthesized through the reaction of tert-butyl chloride with sodium sulfite. The reaction takes place in the presence of water and is typically carried out at room temperature. The resulting product is then purified through distillation to obtain pure tert-Butyl sulfone.
Propriétés
Numéro CAS |
1886-75-5 |
|---|---|
Nom du produit |
tert-Butyl sulfone |
Formule moléculaire |
C8H18O2S |
Poids moléculaire |
178.29 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C8H18O2S/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
Clé InChI |
SPJQDMKTFSPPLO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)S(=O)(=O)C(C)(C)C |
Autres numéros CAS |
1886-75-5 |
Solubilité |
0.06 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



